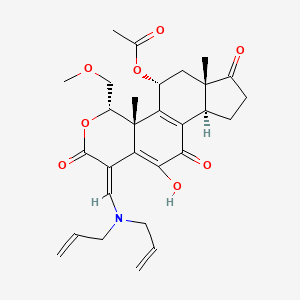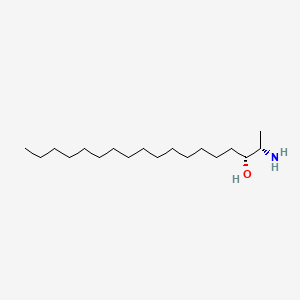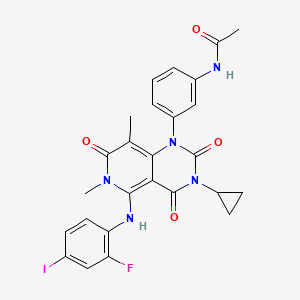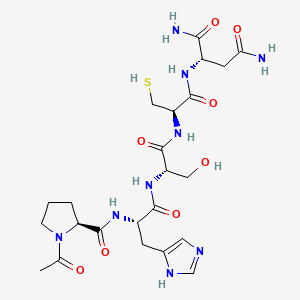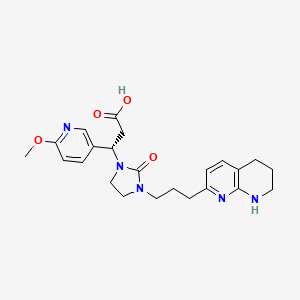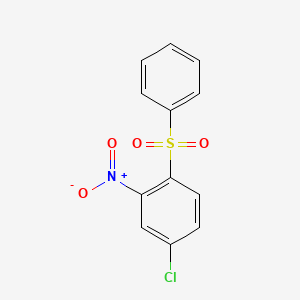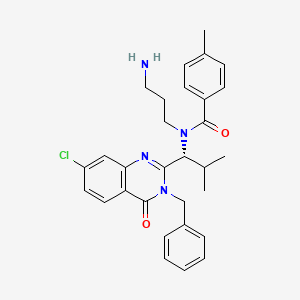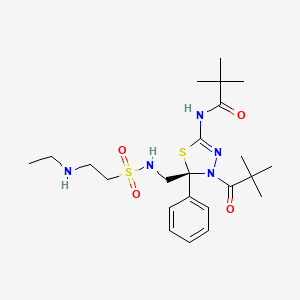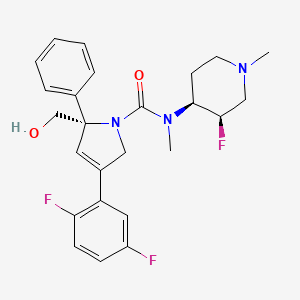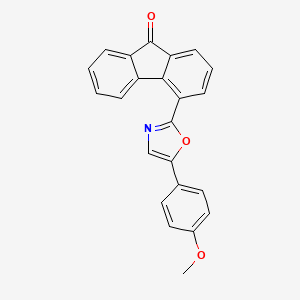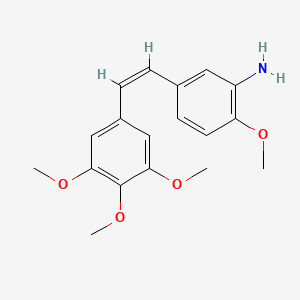
(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline
Übersicht
Beschreibung
Dieser Signalweg ist an Zellwachstum, -proliferation und -überleben beteiligt, was AVE-8063 zu einem potenziellen Antikrebsmittel macht . Es ist ein Antimitotikum oder Mikrotubuli-Inhibitor, d. h. es kann die Bildung von Mikrotubuli stören, die essentielle Bestandteile des Zellzytoskeletts sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
AVE-8063 kann ausgehend von 4-Methoxyphenylessigsäure synthetisiert werden. Der Syntheseweg umfasst mehrere wichtige Schritte:
Bromierung: 4-Methoxyphenylessigsäure wird bromiert, um (E)-2-(3-Brom-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylsäure zu bilden.
Perkin-Kondensation: Dieser Zwischenstoff wird einer Perkin-Kondensation unterzogen, um (E)-2-(3-Brom-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylsäure zu bilden.
Aminierung: Das Bromatom wird durch eine Aminogruppe substituiert, um (E)-2-(3-Amino-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylsäure zu bilden.
Decarboxylierung: Der letzte Schritt umfasst die Decarboxylierung in einem Cu/1,10-Phen/PEG-400-System unter Mikrowellenbedingungen für 6 Minuten, um AVE-8063 zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von AVE-8063 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung effizienter Katalysatoren und Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AVE-8063 can be synthesized starting from 4-methoxyphenylacetic acid. The synthetic route involves several key steps:
Bromination: 4-methoxyphenylacetic acid is brominated to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) acrylic acid.
Perkin Condensation: This intermediate undergoes Perkin condensation to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.
Amination: The bromine atom is substituted with an amino group to form (E)-2-(3-amino-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.
Decarboxylation: The final step involves decarboxylation in a Cu/1,10-Phen/PEG-400 system under microwave conditions for 6 minutes to yield AVE-8063.
Industrial Production Methods
The industrial production of AVE-8063 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AVE-8063 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in AVE-8063 vorhandenen funktionellen Gruppen verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Methoxygruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion verschiedene reduzierte Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
AVE-8063 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien über Mikrotubuli-Inhibitoren und Antimitotika verwendet.
Biologie: AVE-8063 wird in der Zellbiologieforschung eingesetzt, um die Zellteilung und die Dynamik des Zytoskeletts zu untersuchen.
Medizin: Die Verbindung wird auf ihre potenziellen Antikrebs-Eigenschaften untersucht, insbesondere bei der Behandlung von soliden Tumoren wie Brust- und Eierstockkrebs
Industrie: AVE-8063 wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in Qualitätskontrollprozessen verwendet.
Wirkmechanismus
AVE-8063 entfaltet seine Wirkung durch die Hemmung des Phosphatidylinositol-3-Kinase-Signalwegs, der für Zellwachstum, -proliferation und -überleben von entscheidender Bedeutung ist. Durch die Störung dieses Signalwegs kann AVE-8063 das Wachstum und das Überleben von Krebszellen hemmen. Die Verbindung bindet auch an die Colchizin-Bindungsstelle von Tubulin, verhindert die Polymerisation von Mikrotubuli und stört so die Zellteilung .
Wissenschaftliche Forschungsanwendungen
AVE-8063 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of microtubule inhibitors and antimitotic agents.
Biology: AVE-8063 is employed in cell biology research to study cell division and cytoskeletal dynamics.
Medicine: The compound is being investigated for its potential anticancer properties, particularly in the treatment of solid tumors such as breast and ovarian cancer
Industry: AVE-8063 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
AVE-8063 exerts its effects by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth, proliferation, and survival. By disrupting this pathway, AVE-8063 can inhibit the growth and survival of cancer cells. The compound also binds to the colchicine-binding site of tubulin, preventing the polymerization of microtubules and thereby disrupting cell division .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Combretastatin A-4: Ein weiterer potenter Mikrotubuli-Inhibitor mit ähnlichen antimitotischen Eigenschaften.
3-Aminobenzophenone: Diese Verbindungen hemmen ebenfalls die Tubulinpolymerisation und haben zytotoxische Wirkungen.
Einzigartigkeit von AVE-8063
AVE-8063 ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ihm ermöglicht, den Phosphatidylinositol-3-Kinase-Signalweg effektiv zu hemmen und an die Colchizin-Bindungsstelle von Tubulin zu binden. Dieser doppelte Wirkmechanismus macht es zu einem vielversprechenden Kandidaten für die Antikrebstherapie .
Eigenschaften
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAMWSFELUCKOA-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162705-07-9 | |
| Record name | AC-7739 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162705079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-7739 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41106YR00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


